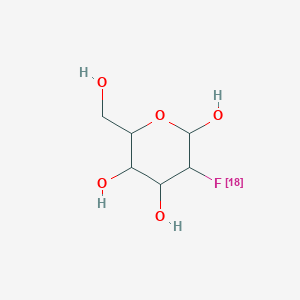
Fluorodeoxyglucose F 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Tumor Detection and Characterization
FDG PET imaging is primarily utilized for detecting and characterizing tumors. It is particularly effective in identifying malignancies due to its ability to highlight areas of increased glucose metabolism associated with cancerous growth.
Table 1: Common Cancers Diagnosed with FDG PET Imaging
| Cancer Type | Detection Rate (%) | Clinical Application |
|---|---|---|
| Lung Cancer | 90 | Diagnosis, staging, treatment monitoring |
| Breast Cancer | 85 | Diagnosis, staging, treatment monitoring |
| Colorectal Cancer | 80 | Diagnosis, staging, treatment monitoring |
| Non-Hodgkin Lymphoma | 95 | Diagnosis, treatment response evaluation |
| Hodgkin Lymphoma | 90 | Diagnosis, treatment response evaluation |
Staging and Treatment Monitoring
FDG PET scans are integral for staging cancer and monitoring treatment efficacy. For instance, studies have shown that FDG PET/CT can change management decisions in about 67% of patients with non-small cell lung cancer by revealing previously undetected metastases or confirming the absence of disease progression .
Neurology Applications
Alzheimer's Disease Diagnosis
FDG PET imaging has gained acceptance in diagnosing Alzheimer's disease by assessing regional glucose metabolism in the brain. Reduced uptake in specific areas correlates with neurodegeneration associated with Alzheimer's.
Case Study: Alzheimer's Disease
In a study involving patients with suspected Alzheimer's, FDG PET scans demonstrated significantly lower glucose metabolism in the parietal and temporal lobes compared to healthy controls. This imaging biomarker aided in confirming the diagnosis and differentiating Alzheimer's from other dementias .
Cardiology Applications
Assessment of Myocardial Viability
FDG PET is also used in cardiology to evaluate myocardial viability. In patients with coronary artery disease, FDG uptake can indicate areas of viable myocardium that may benefit from revascularization procedures.
Table 2: Myocardial Viability Assessment Using FDG PET
| Condition | Sensitivity (%) | Specificity (%) | Clinical Impact |
|---|---|---|---|
| Ischemic Heart Disease | 85 | 90 | Guides revascularization decisions |
| Heart Failure | 80 | 85 | Identifies viable myocardium |
Infectious Disease Applications
Fever of Unknown Origin (FUO)
FDG PET/CT has proven useful in cases of fever of unknown origin by localizing sites of infection or inflammation. A study indicated that FDG PET/CT changed management in approximately 24% of cases by guiding surgical or antibiotic interventions .
Case Study: Scrub Typhus
In a cohort study involving patients diagnosed with scrub typhus, FDG PET/CT revealed significant uptake in lymph nodes and eschars before treatment, which decreased post-antibiotic therapy. This demonstrated the utility of FDG PET/CT in assessing treatment response .
Eigenschaften
Molekularformel |
C6H11FO5 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1 |
InChI-Schlüssel |
ZCXUVYAZINUVJD-JZRMKITLSA-N |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Isomerische SMILES |
C(C1C(C(C(C(O1)O)[18F])O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Synonyme |
18F Fluorodeoxyglucose 18F-FDG 18FDG 2 Fluoro 2 deoxy D glucose 2 Fluoro 2 deoxyglucose 2-Fluoro-2-deoxy-D-glucose 2-Fluoro-2-deoxyglucose F 18, Fludeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose Fludeoxyglucose F 18 Fluorine 18 fluorodeoxyglucose Fluorine-18-fluorodeoxyglucose Fluorodeoxyglucose F 18 Fluorodeoxyglucose F18 Fluorodeoxyglucose, 18F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















